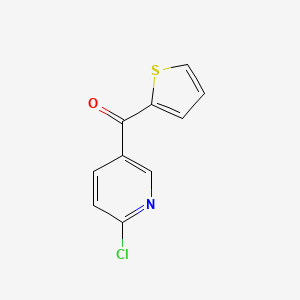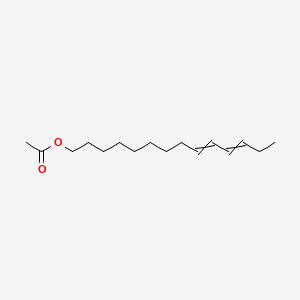
Prodlure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prodlure can be synthesized through various organic synthesis routes. One common method involves the esterification of (9Z,11E)-Tetradecadien-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Prodlure undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of (9Z,11E)-Tetradecadien-1-ol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Prodlure has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and pheromone synthesis.
Biology: Studied for its role in insect behavior and communication, particularly in pest control strategies.
Industry: Utilized in the development of pheromone-based pest control products.
Mécanisme D'action
Prodlure exerts its effects by mimicking the natural sex pheromones of certain insect species. It binds to specific olfactory receptors in the insects, triggering a behavioral response that leads to mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that result in the activation of neural circuits associated with mating .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z,E)-9,11-Tetradecadien-1-ol: The alcohol counterpart of Prodlure.
(Z,Z)-9,12-Tetradecadien-1-yl acetate: Another pheromone with a similar structure but different double bond configuration.
(E,E)-9,11-Tetradecadien-1-yl acetate: An isomer of this compound with both double bonds in the E configuration.
Uniqueness
This compound is unique due to its specific double bond configuration (9Z,11E), which is crucial for its biological activity as a sex pheromone. This configuration allows it to effectively mimic the natural pheromones of certain insect species, making it highly effective in pest control applications .
Propriétés
Numéro CAS |
30562-09-5 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[(9E,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6+ |
Clé InChI |
RFEQLTBBKNKGGJ-SCFJQAPRSA-N |
SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
SMILES isomérique |
CC/C=C\C=C\CCCCCCCCOC(=O)C |
SMILES canonique |
CCC=CC=CCCCCCCCCOC(=O)C |
Key on ui other cas no. |
50767-79-8 54664-97-0 54664-98-1 30562-09-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


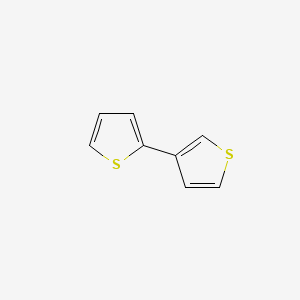
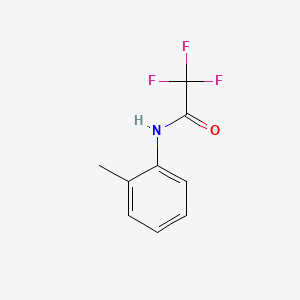
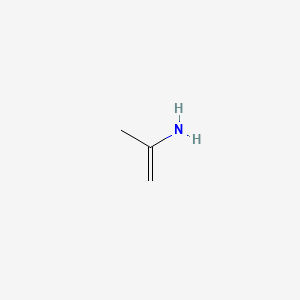
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B1606654.png)
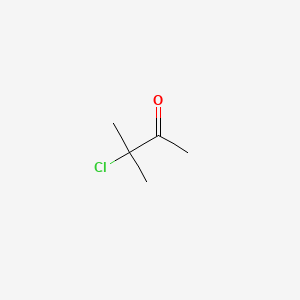
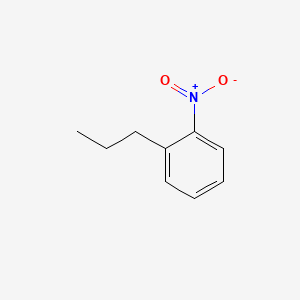
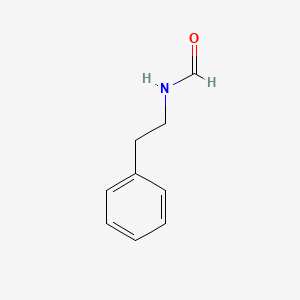
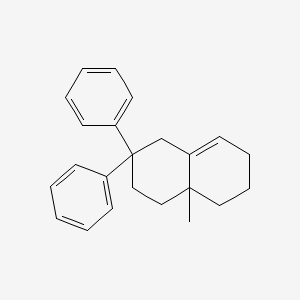
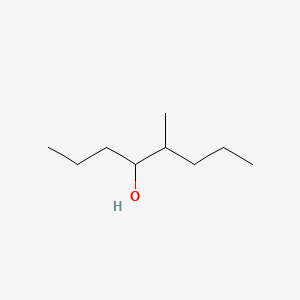
![2-[(4-Aminophenyl)thio]benzenamine](/img/structure/B1606663.png)
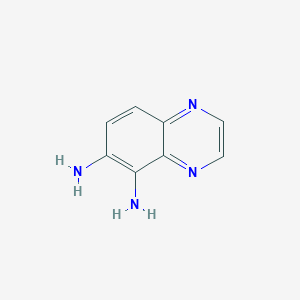
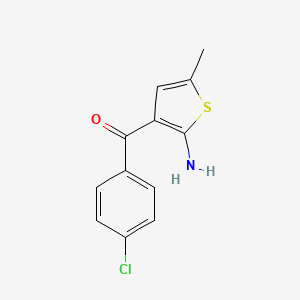
![Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B1606669.png)
